molecular formula C14H19BN4O2 B1428306 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-91-9

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

Cat. No. B1428306
M. Wt: 286.14 g/mol
InChI Key: BFYWWBLERXAQIH-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidin-2-amine derivative with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyrido[2,3-d]pyrimidin-2-amine moiety is a common structural motif in medicinal chemistry and can be found in a variety of bioactive compounds.


Molecular Structure Analysis

The compound contains a boronic ester group, which is characterized by a boron atom connected to two oxygen atoms and two carbon atoms . The pyrido[2,3-d]pyrimidin-2-amine moiety is a bicyclic aromatic system with nitrogen atoms at positions 2 and 3 .


Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo Suzuki-Miyaura cross-coupling reactions with suitable halides . The pyrido[2,3-d]pyrimidin-2-amine moiety could potentially undergo various reactions typical of aromatic amines and pyrimidines.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a boronic ester, this compound would be expected to have relatively high stability and low reactivity under neutral or basic conditions . The presence of the aromatic pyrido[2,3-d]pyrimidin-2-amine moiety could contribute to its lipophilicity and potentially its ability to cross biological membranes.

Scientific Research Applications

Synthesis and Structural Analysis

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine and related compounds are synthesized through multi-step reactions, including substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations, which align with crystallographic data, revealing their physicochemical properties (Huang et al., 2021).

Potential in Cancer Research

Compounds structurally related to N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine demonstrate significant anticancer activity. For instance, derivatives like 5-deazaaminopterin show considerable in vitro and in vivo anticancer efficacy (Su et al., 1986).

Antimicrobial and Antifungal Applications

Some derivatives of this compound exhibit antimicrobial and antifungal properties. For example, certain pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, showing promising results against specific microorganisms and insects (Deohate & Palaspagar, 2020).

Antioxidant Properties

Derivatives of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine have shown notable antioxidant activities. For instance, certain compounds exhibited significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable bioactivity, such as kinase inhibition, it could be further developed as a therapeutic agent. Additionally, its use in synthetic chemistry could be explored further, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

properties

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWWBLERXAQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

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